molecular formula C16H20N2O3 B2389338 N-(1-cyano-1-cyclopropylethyl)-4-ethoxy-3-methoxybenzamide CAS No. 1090732-40-3

N-(1-cyano-1-cyclopropylethyl)-4-ethoxy-3-methoxybenzamide

Cat. No.: B2389338
CAS No.: 1090732-40-3
M. Wt: 288.347
InChI Key: IQARAOYOFBZLAP-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-4-ethoxy-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-4-ethoxy-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the benzamide moiety: This step involves the reaction of an amine with an appropriate benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-4-ethoxy-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanide salts in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or nitriles.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-4-ethoxy-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-4-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The benzamide moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)acetamide
  • N-(1-cyano-1-cyclopropylethyl)propanamide
  • N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-4-ethoxy-3-methoxybenzamide is unique due to the presence of both the ethoxy and methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-4-ethoxy-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-21-13-8-5-11(9-14(13)20-3)15(19)18-16(2,10-17)12-6-7-12/h5,8-9,12H,4,6-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQARAOYOFBZLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)(C#N)C2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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